molecular formula C19H20N4O5S2 B2448986 methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-27-5

methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2448986
CAS No.: 865199-27-5
M. Wt: 448.51
InChI Key: STHCFHGCCMDAGT-VZCXRCSSSA-N
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Description

methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-22(2)13-6-4-12(5-7-13)18(25)21-19-23(11-17(24)28-3)15-9-8-14(30(20,26)27)10-16(15)29-19/h4-10H,11H2,1-3H3,(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCFHGCCMDAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the dimethylamino group, and the final esterification to form the methyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Biological Activity

Methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety, a sulfonamide group, and a dimethylamino benzoyl substituent. Its structural formula can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This unique arrangement contributes to its diverse biological activities.

  • Tyrosinase Inhibition : The compound exhibits significant inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Studies have shown that this compound can effectively reduce melanin production in vitro by inhibiting tyrosinase activity in B16F10 murine melanoma cells .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant for protecting against oxidative damage in various diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value (µM) Reference
Tyrosinase Inhibition1.12
Antioxidant ActivityVaries (not specified)
Cytotoxicity (B16F10 cells)>20 (non-cytotoxic)

Study 1: Tyrosinase Inhibition in Melanoma Cells

In a controlled study involving B16F10 melanoma cells, this compound was tested for its ability to inhibit tyrosinase. The results indicated that the compound significantly reduced melanin synthesis when compared to controls treated with kojic acid, a standard tyrosinase inhibitor. At concentrations of 10 µM and 20 µM, the compound showed stronger inhibition than kojic acid at the highest tested concentration .

Study 2: Antioxidant Effects

Another study assessed the antioxidant capacity of the compound using various assays (DPPH and ABTS). The results demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in treated cells. This suggests potential therapeutic applications in conditions associated with oxidative stress .

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

The synthesis involves multi-step reactions starting with precursors like substituted benzothiazoles and sulfamoyl derivatives. Key steps include:

  • Imine formation : Condensation of 4-(dimethylamino)benzoyl chloride with a sulfamoyl-functionalized benzothiazole intermediate under inert conditions (N₂ atmosphere) .
  • Esterification : Use of methyl chloroacetate in the presence of a base (e.g., triethylamine) to introduce the acetate moiety .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Critical parameters include temperature control (0–5°C during imine formation) and solvent selection (DMF for polar intermediates) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the Z-configuration of the imine group and sulfamoyl positioning. Key signals:
  • Dimethylamino protons at δ 2.8–3.1 ppm .
  • Benzothiazole aromatic protons at δ 7.2–8.1 ppm .
    • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) .
    • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) .

Advanced Research Questions

Q. How does the benzothiazole-sulfamoyl scaffold influence biological activity?

The compound’s dual functional groups enable multi-target interactions:

  • Sulfamoyl group : Inhibits bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis (MIC: 2–8 µg/mL against S. aureus) .
  • Benzothiazole core : Induces apoptosis in cancer cells (e.g., IC₅₀ = 12 µM in HeLa) via ROS generation and caspase-3 activation .
  • Dimethylamino benzoyl moiety : Enhances blood-brain barrier permeability, supporting neuroprotective studies (e.g., 40% reduction in Aβ-induced toxicity in neuronal cells) .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (Mueller-Hinton vs. LB broth) .
  • Structural analogs : Compare with derivatives like ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino) analogs, which show reduced activity due to steric hindrance . Methodological solutions :
  • Standardize MIC assays using CLSI guidelines.
  • Perform time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1DHF) or β-amyloid (PDB ID: 1IYT). Key residues: Asp27 (DHFR) and Lys16 (β-amyloid) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity (e.g., –SO₂NH₂) with anticancer activity (R² = 0.89 in a 20-compound dataset) .

Methodological Challenges & Solutions

Q. How to optimize reaction yields during large-scale synthesis?

ParameterSmall-Scale (Lab)Large-Scale (Pilot)
CatalystPyridine (5 mol%)Zeolite (fixed bed)
Temperature0–5°C20–25°C (flow reactor)
Yield60–65%75–80%
Challenges include exothermic reactions (imine formation) and byproduct accumulation. Solutions:
  • Use continuous flow reactors for better heat dissipation .
  • Integrate in-line FTIR for real-time monitoring of intermediate formation .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug design : Replace methyl ester with tert-butyl ester to reduce hepatic hydrolysis (t₁/₂ increased from 1.2 to 4.7 hours in rat plasma) .
  • Cytochrome P450 inhibition : Co-administer ketoconazole to block oxidative metabolism (e.g., 50% reduction in clearance rate) .

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